
Dapaconazol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El dapaconazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química del imidazol y los derivados del trifluorometilbenceno.
Biología: Investigado por sus propiedades antifúngicas e interacciones con las membranas celulares de los hongos.
Medicina: Explorado como un posible tratamiento para infecciones fúngicas, particularmente aquellas resistentes a otros agentes antifúngicos.
Industria: Posibles aplicaciones en el desarrollo de recubrimientos y materiales antifúngicos
Mecanismo De Acción
El dapaconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14α-desmetilasa (CYP51A1), que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos. Al interrumpir la producción de ergosterol, el this compound compromete la integridad de la membrana celular fúngica, lo que lleva a la muerte celular .
Análisis Bioquímico
Biochemical Properties
Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .
Cellular Effects
The cellular effects of Dapaconazole are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, Dapaconazole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by Dapaconazole is not currently available.
Molecular Mechanism
The molecular mechanism of Dapaconazole involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in
Metabolic Pathways
Dapaconazole is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that Dapaconazole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las rutas sintéticas y las condiciones de reacción específicas no se publican ampliamente, pero generalmente implican técnicas de síntesis orgánica de varios pasos, incluida la halogenación, la sustitución nucleofílica y las reacciones de ciclización .
Métodos de Producción Industrial
Los métodos de producción industrial para el dapaconazol probablemente implican procesos de síntesis orgánica a gran escala, optimizados para rendimiento y pureza. Estos métodos incluirían el uso de reactores de alta eficiencia, control preciso de las condiciones de reacción y técnicas avanzadas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El dapaconazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede ser oxidado por las enzimas citocromo P450 en el hígado.
Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas, aunque son menos comunes.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente involucrando los átomos de halógeno en su estructura.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción generalmente implican temperaturas controladas, solventes como el dimetilsulfóxido y catalizadores para mejorar las velocidades de reacción .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados imidazólicos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Ketoconazol: Otro agente antifúngico imidazólico con un mecanismo de acción similar.
Fluconazol: Un antifúngico triazólico con un espectro de actividad más amplio.
Itraconazol: Un antifúngico triazólico con una potencia mejorada contra ciertos hongos.
Unicidad
El dapaconazol es único debido a su estructura específica, que incluye grupos trifluorometilo que mejoran su actividad antifúngica y propiedades farmacocinéticas. En comparación con otros antifúngicos imidazólicos y triazólicos, el this compound puede ofrecer una eficacia mejorada contra ciertas cepas fúngicas resistentes .
Actividad Biológica
Dapaconazole is a novel antifungal agent belonging to the imidazole class, primarily developed for the treatment of superficial fungal infections such as tinea pedis and pityriasis versicolor. Its mechanism of action involves the inhibition of sterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a key component of fungal cell membranes. This article delves into the biological activity of dapaconazole, highlighting its pharmacokinetics, efficacy in clinical trials, metabolic pathways, and potential drug-drug interactions.
In Vitro Metabolism Studies
Recent studies have explored the metabolism of dapaconazole using liver microsomes from different species, including humans, rats, and dogs. The results indicated significant interspecies variations in the metabolic profiles:
- Clearance Rates :
- Human: 6.5 mL/min/kg
- Rat: 11.6 mL/min/kg
- Dog: 7.5 mL/min/kg
These findings suggest that human liver microsomes exhibit a slower clearance rate compared to rats but are comparable to dogs, which is critical for selecting appropriate animal models for pharmacokinetic studies .
Metabolite Identification
Five metabolites of dapaconazole were identified through ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS). Understanding these metabolites is essential for evaluating the safety and efficacy of dapaconazole in clinical settings .
Case Study: Treatment of Pityriasis Versicolor
A randomized double-blind Phase II trial assessed the efficacy of dapaconazole tosylate against ketoconazole in treating pityriasis versicolor. Key findings include:
- Efficacy Rates :
- Dapaconazole: 92.6% mycological cure
- Ketoconazole: 84.6% mycological cure
- Median Time to Healing :
- Dapaconazole: 21 days
- Ketoconazole: 23.5 days
The study concluded that dapaconazole is non-inferior to ketoconazole with a favorable safety profile, as adverse effects were reported only in the ketoconazole group .
Comparison Table of Efficacy
Treatment | Mycological Cure Rate | Median Time to Healing (days) |
---|---|---|
Dapaconazole | 92.6% | 21 |
Ketoconazole | 84.6% | 23.5 |
Drug-Drug Interactions
Dapaconazole has been characterized as an inhibitor of various cytochrome P450 (CYP) isoenzymes, raising concerns about potential drug-drug interactions (DDIs). The following table summarizes its inhibition potential across different CYP isoforms:
CYP Isoform | Inhibition Potential |
---|---|
CYP1A2 | Weak |
CYP2C9 | Weak |
CYP2D6 | Moderate |
CYP2C19 | Strong |
CYP3A4 | Strong |
Dapaconazole's inhibition characteristics indicate it may interact with other medications metabolized by these enzymes, necessitating careful consideration during clinical use .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHXHWSMYFWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269726-67-1 | |
Record name | Dapaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11985 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAPACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?
A1: Dapaconazole is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Dapaconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]
Q2: Has Dapaconazole demonstrated efficacy against specific fungal infections in clinical trials?
A2: Yes, clinical trials have shown promising results for Dapaconazole in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that Dapaconazole tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with Dapaconazole also exhibiting a good safety profile. []
Q3: Are there concerns about potential drug interactions with Dapaconazole?
A3: Research suggests that Dapaconazole has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that Dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.
Q4: What are the potential advantages of Dapaconazole compared to existing antifungal treatments?
A4: While further research is necessary, some studies suggest potential advantages of Dapaconazole over existing treatments. For example, in the treatment of Pityriasis versicolor, Dapaconazole demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for Dapaconazole, which might offer improved efficacy and reduced side effects. [, ]
Q5: What is the current state of research on Dapaconazole, and what are the future directions?
A5: Current research on Dapaconazole includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of Dapaconazole. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.